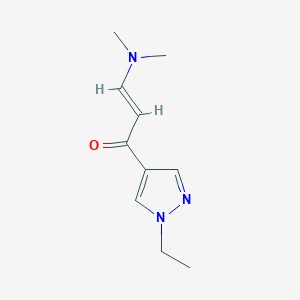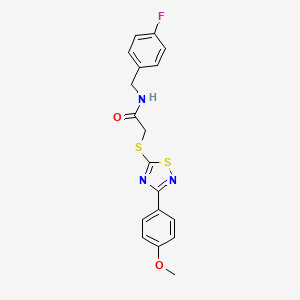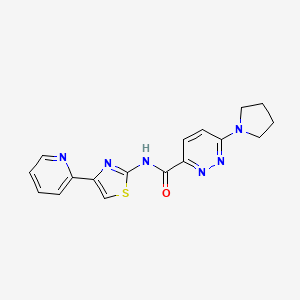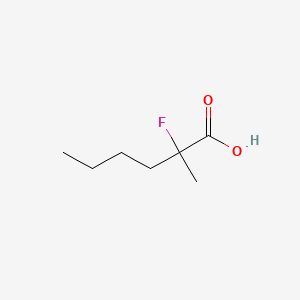![molecular formula C7H4LiN3O2 B2526832 咪唑并[1,2-a]吡嗪-2-羧酸锂(1+) CAS No. 2138523-42-7](/img/structure/B2526832.png)
咪唑并[1,2-a]吡嗪-2-羧酸锂(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is a compound with the molecular formula C7H4LiN3O2 and a molecular weight of 169.07. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile scaffold in organic synthesis and drug development . The imidazo[1,2-a]pyrazine structure is a fused heterocyclic system containing both imidazole and pyrazine rings, making it a privileged structure in medicinal chemistry .
科学研究应用
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Imidazo[1,2-a]pyrazine derivatives are known to interact with various biological targets, contributing to their multifarious biological activity .
Mode of Action
Imidazo[1,2-a]pyrazine derivatives are known to undergo various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the imidazo[1,2-a]pyrazine scaffold, which may influence its interaction with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyrazine derivatives have been associated with the pi3k-akt-mtor signaling pathway, a frequently activated signal transduction pathway in human malignancies .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may exhibit good bioavailability .
Result of Action
Imidazo[1,2-a]pyrazine derivatives have been associated with potent anticancer activity, particularly against kras g12c-mutated nci-h358 cells .
Action Environment
The functionalization of imidazo[1,2-a]pyrazine derivatives can be influenced by various factors, including the presence of transition metals and the use of photocatalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives, including Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate, often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields at room temperature .
Industrial Production Methods
Industrial production methods for Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction could produce imidazo[1,2-a]pyrazine-2-carboxylate esters .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but contain a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: Contain a pyrimidine ring and have similar synthetic routes and biological activities.
Imidazo[1,2-a]pyrazine-1,2,3-triazole derivatives: These compounds are synthesized via click chemistry and have shown significant antimicrobial activity.
Uniqueness
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific lithium ion coordination, which can influence its reactivity and biological activity. The presence of the lithium ion can enhance the compound’s solubility and stability, making it a valuable scaffold for further drug development.
属性
IUPAC Name |
lithium;imidazo[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAAPGEMKDQJL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138523-42-7 |
Source


|
| Record name | lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one](/img/structure/B2526756.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)





![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
